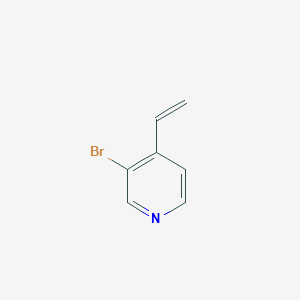

3-Bromo-4-vinylpyridine

説明

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are exceptionally valuable starting materials in organic synthesis. rmit.edu.vneurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations. These compounds are frequently employed in nucleophilic substitution and cross-coupling reactions, serving as foundational scaffolds for the construction of more complex heterocyclic and macrocyclic structures. rmit.edu.vneurekalert.org

The carbon-halogen bond is a key feature that enables a diverse range of bond-forming reactions, which are crucial for creating new molecular architectures. chemrxiv.org Synthetic chemists utilize halopyridines to diversify chemical candidates for structure-activity relationship (SAR) studies, a critical process in drug discovery. chemrxiv.org Despite the long history of pyridine halogenation, dating back to the late 19th century, significant limitations still exist, particularly concerning the selective introduction of halogens at specific positions on the pyridine ring. chemrxiv.org The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions, often necessitating harsh reaction conditions. nih.gov

Overview of Vinylpyridine Structural Motifs in Advanced Chemical Research

Vinylpyridines, characterized by a vinyl group attached to the pyridine ring, are another important class of pyridine derivatives. ontosight.ai The vinyl group offers a site for various chemical modifications, including polymerization and addition reactions. Poly(vinylpyridine)s, for instance, are utilized in the fabrication of adhesives, coatings, and biomedical materials. ontosight.aiacs.org

The reactivity of the vinyl group, in conjunction with the electronic properties of the pyridine ring, makes vinylpyridines versatile building blocks. ontosight.ai For example, 2-vinylpyridine (B74390) is a well-known Michael acceptor, readily undergoing conjugate addition reactions. rsc.org The position of the vinyl group on the pyridine ring significantly influences its reactivity. Recent research has explored the use of vinylpyridines as covalent inhibitors, targeting specific amino acid residues in proteins, highlighting their potential in the development of targeted therapies. nih.gov

Research Landscape of 3-Bromo-4-vinylpyridine and Related Congeners

This compound is a bifunctional molecule, possessing both a bromine atom and a vinyl group on the pyridine ring. This combination of reactive sites makes it a particularly interesting substrate for a variety of chemical transformations.

The functionalization of pyridine has been a subject of intense study for over a century. mountainscholar.orgchemrxiv.org Early methods often relied on the inherent reactivity of the pyridine ring, which favors nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position, albeit under forcing conditions. nih.gov The discovery of pyridine in 1849 from coal tar marked the beginning of a new era in heterocyclic chemistry. numberanalytics.com Since then, a vast number of methods have been developed to introduce a wide range of functional groups onto the pyridine scaffold. beilstein-journals.orgnih.gov

Classical methods for synthesizing functionalized pyridines include the Hantzsch pyridine synthesis and the Bohlmann–Rahtz synthesis. beilstein-journals.org However, these methods often require pre-functionalized starting materials and can generate significant waste. beilstein-journals.org The development of more direct and selective C-H functionalization methods has been a major focus of modern synthetic chemistry. nih.govrsc.org

Despite significant progress, challenges remain in the selective functionalization of pyridines. numberanalytics.comresearchgate.net The development of efficient, sustainable, and environmentally friendly synthetic methods is an ongoing pursuit. numberanalytics.com For this compound, the presence of two distinct reactive groups presents both challenges and opportunities.

One area of active research is the selective reaction of one functional group while leaving the other intact. For example, a base-catalyzed anti-Markovnikov hydration of the vinyl group of this compound has been developed, providing access to 2-(3-bromopyridin-4-yl)ethan-1-ol. nsf.govresearchgate.netscispace.com This transformation is significant because traditional hydroboration-oxidation methods for this substrate can lead to over-reduction and no alcohol formation. nsf.gov

The bromine atom at the 3-position offers a site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The interplay between the vinyl and bromo substituents allows for sequential or one-pot multi-component reactions, providing rapid access to complex molecular architectures. google.com

The unique electronic properties and synthetic tractability of pyridine derivatives continue to drive research in areas such as anticancer drug development. ijsat.org However, issues like drug resistance and poor selectivity remain significant hurdles. ijsat.org The development of novel pyridine derivatives, such as this compound, and innovative synthetic strategies are crucial for overcoming these challenges and unlocking the full potential of this important class of compounds. ijsat.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrN |

| Molecular Weight | 184.04 g/mol |

| CAS Number | 139438-92-7 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBDHDRYNQWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255957-49-3 | |

| Record name | 3-bromo-4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Bromo 4 Vinylpyridine and Its Precursors

Strategies for Regioselective Bromination of Vinylpyridines

Regioselective bromination of the pyridine (B92270) ring, which is an electron-deficient heterocycle, is inherently challenging. The presence of a vinyl group further complicates the reaction, as it is susceptible to addition reactions with bromine. Therefore, careful selection of brominating agents and reaction conditions is crucial.

Direct electrophilic bromination of 4-vinylpyridine (B31050) to achieve substitution at the C-3 position is a challenging endeavor. The pyridine ring is generally resistant to electrophilic aromatic substitution unless strongly activating groups are present. Furthermore, the vinyl group itself can react with common brominating agents like molecular bromine (Br₂), leading to the formation of dibromoethane derivatives instead of the desired ring bromination.

To circumvent these issues, specialized brominating systems are often required. One potential approach involves the use of N-bromosuccinimide (NBS) under radical or acidic conditions, though selectivity can be poor. Another method utilizes a combination of potassium bromide and an oxidizing agent, such as poly(4-vinylpyridine)-supported bromate, which can generate a milder brominating species in situ, potentially favoring ring substitution over vinyl group addition. However, achieving high regioselectivity for the 3-position remains a significant synthetic hurdle in direct approaches.

A more controlled and widely applicable strategy involves the use of a pyridine ring that has been functionalized prior to the introduction of the vinyl group. This multi-step approach offers superior regiochemical control.

A common pathway begins with a readily available precursor, such as 4-methyl-3-nitropyridine. The nitro group can be reduced to an amine, for instance, through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. The resulting 3-amino-4-methylpyridine (B17607) can then undergo a Sandmeyer reaction. wikipedia.orgresearchgate.netnih.gov This classic transformation converts the amino group into a diazonium salt, which is subsequently displaced by a bromide, typically using copper(I) bromide (CuBr), to yield 3-bromo-4-methylpyridine. google.com The final step involves the conversion of the methyl group into a vinyl group. This can be accomplished through various methods, such as radical bromination of the methyl group followed by elimination, or oxidation to an aldehyde followed by a Wittig reaction.

Another effective indirect route starts with 3-bromopyridine (B30812) itself. This compound can be converted into a Grignard reagent, 3-pyridylmagnesium bromide, which can then react with an electrophile like acetaldehyde. researchgate.net The resulting 1-(3-bromopyridin-4-yl)ethanol (B6335212) can then be dehydrated under acidic conditions to furnish the target molecule, 3-bromo-4-vinylpyridine. This method hinges on the regioselective formation of the Grignard reagent and its subsequent reaction at the 4-position.

Synthesis of Vinylpyridine Moiety

The introduction of a vinyl group onto a pyridine ring is a key transformation in the synthesis of vinylpyridines. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming the necessary carbon-carbon bond.

Palladium catalysts facilitate the coupling of a halide- or triflate-substituted pyridine with a vinyl-containing organometallic reagent. The two most prominent methods for this purpose are the Suzuki-Miyaura and Heck cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com To synthesize a vinylpyridine, a bromopyridine can be coupled with a vinylboronic acid or a vinylboronic ester. nih.gov

For the synthesis of this compound, a suitable precursor would be a dihalogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894) or 3-bromo-4-iodopyridine (B1523276). This precursor would be reacted with a vinylboron reagent, for example, potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester. The palladium catalyst, often complexed with phosphine (B1218219) ligands, facilitates the selective coupling at the more reactive C-4 halogen position. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and preventing unwanted side reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Vinylpyridine Synthesis

| Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | ~80% | nih.gov |

| 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | ~35% | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >95% | beilstein-journals.org |

The Heck reaction provides an alternative pathway for vinyl group introduction, typically by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org To form a vinylpyridine, a halopyridine can be reacted with ethylene (B1197577) or a vinyl-containing reagent.

In the context of synthesizing this compound, one could envision a Heck reaction between 3-bromo-4-iodopyridine and ethylene gas. The palladium catalyst would selectively activate the more labile carbon-iodine bond, leading to the formation of the vinyl group at the C-4 position. Alternatively, 3-bromopyridine itself can participate in Heck reactions with various allylic alcohols, demonstrating the viability of this substrate in palladium-catalyzed couplings. acs.org The conditions for these reactions, including the choice of palladium source, ligand, base, and temperature, must be carefully controlled to ensure high selectivity and yield. nih.govresearchgate.net

Table 2: Examples of Heck Reaction Applications in Pyridine Synthesis

| Halide Substrate | Alkene/Alcohol Partner | Catalyst / Ligand | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | TEA | - (Ball-milling) | 3-Vinylindazole derivative | nih.govbeilstein-journals.org |

| 3-Bromopyridine | Allyl alcohol | Pd(OAc)₂ / PPh₃ | NaHCO₃ | HMPA | 3-Alkylpyridine | acs.org |

| Aryl Bromides | Acrolein ethylene acetal | [PdCl(C₃H₅)]₂ / Tedicyp | NaOAc | DMF | 3-Arylpropionic acid/ester | researchgate.net |

Palladium-Catalyzed Coupling Reactions for Vinyl Group Introduction

Sonogashira Coupling and Subsequent Transformations

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this reaction can be employed to introduce an alkyne at the 4-position of a 3-bromopyridine derivative, which is then subsequently transformed into the vinyl group.

A relevant strategy involves the coupling of a protected acetylene (B1199291), such as trimethylsilylacetylene, with a suitable bromopyridine precursor. For instance, a process could involve the Sonogashira coupling of 3-bromo-4-iodopyridine with trimethylsilylacetylene. The higher reactivity of the iodo-substituent allows for selective coupling at the 4-position. wikipedia.org Subsequent removal of the silyl (B83357) protecting group, followed by a partial reduction of the resulting terminal alkyne, would yield the desired vinyl group. The reduction can be achieved using methods like catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) to prevent over-reduction to an ethyl group.

Another approach involves the direct coupling of acetylene gas with a brominated pyridine precursor, such as 3-bromo-4-cyanopyridine, using a palladium catalyst. smolecule.com This method can be followed by transformations to yield the vinylpyridine structure. The Sonogashira reaction is valued for its mild reaction conditions, often conducted at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, provide a direct route to the vinyl group by forming a carbon-carbon double bond. wikipedia.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for converting aldehydes or ketones into alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base). For the synthesis of a 4-vinylpyridine derivative, 4-pyridinecarboxaldehyde (B46228) would be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a base. A strategy has been developed for the four-selective alkylation of pyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgorganic-chemistry.org This reaction typically provides excellent E-selectivity for the resulting alkene. organic-chemistry.org A synthetic route could involve the reaction of 3-bromo-4-pyridinecarboxaldehyde (B108003) with a stabilized phosphonate ylide like the one derived from triethyl phosphonoacetate. The HWE reaction often offers the advantage of easier purification, as the phosphate (B84403) byproduct is water-soluble and can be removed by aqueous extraction. wikipedia.orgorganic-chemistry.org For example, the synthesis of Ethyl-(pyridine-4-yl)prop-2-enoate has been achieved via a Wittig-Horner reaction by treating triethyl phosphonoacetate with n-BuLi followed by the addition of 4-pyridinecarboxaldehyde, resulting in a 91% yield. rsc.org

Dehydration of Hydroxyethyl Pyridine Precursors

A straightforward and classical method for introducing a vinyl group is the dehydration of a corresponding alcohol. In this case, the precursor would be 1-(3-bromopyridin-4-yl)ethanol. fluorochem.co.uk This alcohol can be synthesized via the Grignard reaction of 3-bromo-4-pyridinecarboxaldehyde with methylmagnesium bromide or by the reduction of 1-(3-bromopyridin-4-yl)ethanone.

The dehydration reaction involves the elimination of a water molecule from the alcohol to form a double bond. This transformation is typically catalyzed by strong acids such as sulfuric acid or phosphoric acid, often with heating. The mechanism proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to yield the alkene. Care must be taken to control the reaction conditions to avoid potential side reactions or polymerization of the vinylpyridine product.

Convergent Synthesis of this compound Scaffolds

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. caltech.edu This approach is often more efficient for complex molecules than a linear synthesis. For this compound, convergent strategies could involve coupling a pre-formed vinylpyridine moiety with a bromine source or, more commonly, coupling a vinyl-containing fragment to a brominated pyridine ring. The Sonogashira, Wittig, and HWE reactions are inherently convergent as they unite two distinct molecular fragments. For instance, a convergent approach was utilized in the total synthesis of plagiochianin B, employing an efficient method for creating 3-vinylpyridines. rsc.org

Reaction Conditions Optimization for High Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a synthesis while minimizing byproducts. This process involves systematically varying parameters such as temperature, solvent, catalyst, ligands, and base. researchgate.netnih.gov

For instance, in the synthesis of 3-bromo-pyridazines, a related heterocyclic system, reaction conditions were optimized by screening different silyl enol ethers, their equivalents, and Lewis acids, leading to a significant increase in yield from traces to 93%. uzh.ch

Below is an example of a data table that could be generated during the optimization of a hypothetical coupling reaction to form a this compound precursor.

Table 1: Hypothetical Optimization of a Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 80 | 12 | 45 |

| 2 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | DMF | 80 | 12 | 55 |

| 3 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMF | 80 | 12 | 68 |

| 4 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Toluene | 100 | 8 | 75 |

| 5 | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ | Toluene | 100 | 8 | 82 |

Catalyst Systems and Ligand Effects in Coupling Reactions

The choice of catalyst and associated ligands is paramount in cross-coupling reactions like the Sonogashira or Heck reactions. Palladium is the most common metal catalyst, and its activity and selectivity are heavily influenced by the ligands coordinated to it. mdpi.com

Ligands can affect the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination in the catalytic cycle. For example, in Sonogashira couplings, phosphine ligands like triphenylphosphine (B44618) (PPh₃) are common. However, ligand-free systems or those using N-heterocyclic carbene (NHC) ligands have also been developed. organic-chemistry.orgresearchgate.net A ligand-free palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine with arylboronic acids has been shown to selectively produce (E)-4-styrylpyridines. researchgate.net

The catalyst system can also be immobilized on a solid support, such as a polymer or silica, which facilitates catalyst recovery and reuse, a key principle of green chemistry. mdpi.comacademie-sciences.fr For example, a poly(4-vinylpyridine)-supported copper iodide catalyst has been reported as an efficient and recyclable catalyst. academie-sciences.fr In another study, Grubbs third-generation catalysts containing 3-bromo-4-polyisobutylpyridine ligands were used for controlled ring-opening metathesis polymerization. acs.org The effect of different catalyst systems, such as CuCl/PMDETA, CuCl/Me6TREN, and CuCl/HMTETA, has been studied for the polymerization of 4-vinylpyridine, with the CuCl/HMTETA system showing high conversion rates. dcu.ie

Table 2: Common Catalyst/Ligand Systems in Pyridine Functionalization

| Reaction Type | Catalyst | Ligand/Support | Key Feature | Reference |

|---|---|---|---|---|

| Sonogashira | Palladium/Copper(I) | PPh₃ | Standard conditions for C-C bond formation. | wikipedia.org |

| Heck | Pd(OAc)₂ | Ligand-Free | Simplifies reaction setup and purification. | researchgate.net |

| Pechmann | CuI | Poly(4-vinylpyridine) | Recyclable catalyst system. | academie-sciences.fr |

| ROMP | Ruthenium | 3-bromo-4-polyisobutylpyridine | Controlled polymerization. | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several green approaches can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are an excellent example of this, where several starting materials are combined in a single step to form a complex product, often with high efficiency. bohrium.com

Use of Safer Solvents and Auxiliaries: Whenever possible, using less hazardous solvents like water or ethanol (B145695) is preferred. ijpsonline.com Some reactions can even be performed under solvent-free conditions, further reducing environmental impact. academie-sciences.fr

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netnih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Developing recyclable catalysts, such as polymer-supported catalysts, further enhances the sustainability of the process. mdpi.comacademie-sciences.fr

An example of a green approach is the use of microwave irradiation in a one-pot, four-component reaction to synthesize pyridine derivatives, which resulted in excellent yields (82-94%) and short reaction times (2-7 minutes). researchgate.netnih.gov

Iii. Advanced Spectroscopic Characterization Techniques for 3 Bromo 4 Vinylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Bromo-4-vinylpyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals provide a detailed map of the proton connectivity.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the pyridine (B92270) ring and the protons of the vinyl group resonate at distinct chemical shifts. The proton on the carbon adjacent to the bromine atom and the nitrogen atom (C2) typically appears as a singlet at approximately 8.69 ppm. The proton at the C5 position shows up as a doublet around 8.45 ppm, while the proton at the C6 position is observed as a doublet near 7.41 ppm. The vinyl group protons exhibit a characteristic set of signals. The proton on the α-carbon of the vinyl group (adjacent to the pyridine ring) appears as a multiplet in the range of 7.02-6.95 ppm. The two terminal vinyl protons are observed as doublets, one around 5.95-5.91 ppm and the other around 5.60-5.57 ppm, with distinct coupling constants that confirm their geminal and vicinal relationships. google.com

A derivative, 2-(3-Bromopyridin-4-yl)ethan-1-ol, formed from the hydration of this compound, shows characteristic shifts in the ¹H NMR spectrum that confirm the transformation of the vinyl group. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.69 | s | - |

| H-5 | 8.45 | d | 4.8 |

| H-6 | 7.41 | d | 4.8 |

| -CH= | 7.02-6.95 | m | - |

| =CH₂ (trans) | 5.95-5.91 | d | 17.6 |

| =CH₂ (cis) | 5.60-5.57 | d | 10.8 |

Data obtained in CDCl₃ at 400 MHz. google.com

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.

For instance, in the ¹³C NMR spectrum of a derivative, the carbon atoms of the pyridine ring typically appear in the aromatic region of the spectrum. The presence of the bromine atom and the vinyl group influences the chemical shifts of the adjacent carbon atoms. The carbon atom bearing the bromine (C3) and the carbon atom attached to the vinyl group (C4) can be assigned based on their characteristic chemical shifts. The two carbons of the vinyl group also show distinct signals. rsc.org The study of various styrene (B11656) derivatives, including this compound, has been crucial in understanding their reactivity and has relied on ¹³C NMR for characterization. researchgate.net

For more complex derivatives of this compound or in cases of signal overlap in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provide comprehensive assignments of protons and carbons.

TOCSY experiments establish correlations between all protons within a spin system, helping to identify all the protons belonging to the pyridine ring and the vinyl group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom in the molecular backbone. While specific 2D NMR data for this compound is not detailed in the provided context, these techniques are standard practice for the structural confirmation of novel derivatives. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netscispace.com

Key vibrational frequencies include those for the C=C and C=N stretching vibrations of the pyridine ring, typically observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the vinyl group are found around 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 1000-800 cm⁻¹ region, which are characteristic of the substitution pattern. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 800 cm⁻¹. rsc.org The study of the anti-Markovnikov hydration of this compound utilized IR spectroscopy to characterize the resulting alcohol product. researchgate.netscispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (ground state) to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyridine ring and the vinyl group. The conjugation between the pyridine ring and the vinyl group influences the position and intensity of these absorption maxima (λ_max). The bromine substituent can also have a modest effect on the electronic transitions. Analysis of the UV-Vis spectrum helps in understanding the extent of conjugation and the electronic properties of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of two units and a roughly 1:1 intensity ratio. google.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can provide additional structural information by revealing stable fragments formed upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. rsc.orgrsc.org

Advanced Morphological and Compositional Characterization (where applicable to derivatives/polymers)

For derivatives and polymers of this compound, understanding the material's morphology, surface chemistry, and elemental makeup is paramount. Techniques such as electron microscopy, photoelectron spectroscopy, and elemental analysis provide detailed insights into these characteristics.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale. For polymers derived from vinylpyridines, TEM provides critical information on the morphology of self-assembled structures like micelles and nanoparticles.

Researchers have utilized TEM to characterize a variety of vinylpyridine-based materials. For instance, in the study of poly(styrene)-b-poly(4-vinylpyridine)-b-poly(ethylene oxide) (SVE) terpolymers, cryogenic TEM (cryo-TEM) was employed to image the micelles formed by these polymers after functionalization. nih.gov Similarly, TEM has been used to observe Janus nanoparticles created from polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP) diblock copolymer films. rsc.org The technique allows for direct observation of particle size, shape, and distribution. rsc.org In another study, TEM was used to characterize submicron-sized poly(4-vinylpyridine) hydrogel nanoparticles. researchgate.net The analysis of phenothiazine (B1677639) derivatives synthesized using 4-vinylpyridine (B31050) also involved TEM to study the formation of fluorescent organic nanoparticles. rsc.org These analyses are typically performed by depositing a dilute solution of the nanoparticles onto a carbon-coated copper grid and drying it before observation under the microscope. rsc.orgrsc.org

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of materials. It provides valuable information about the surface features of polymers and composites derived from 4-vinylpyridine.

For example, SEM analysis, in conjunction with Energy Dispersive X-ray (EDX) analysis, has been used to examine the surface of materials modified with vinylpyridine-based polymers. researchgate.net One study used SEM to investigate the surface of chitosan (B1678972) flakes before and after the adsorption of metal salts, revealing changes in surface morphology, such as the formation of crystal-like structures. researchgate.net In the characterization of random copolymers like poly(N-vinylpyridine-co-styrene), SEM and TEM were used to determine the morphology, which was then correlated with spectroscopic data. kpi.ua The technique provides a three-dimensional view of the sample surface, which is essential for understanding how the polymer interacts with its environment.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. clarkson.edubris.ac.uk

XPS is particularly useful for analyzing polymers and copolymers of 4-vinylpyridine. It can confirm the successful functionalization or modification of the polymer backbone. For instance, in the study of fluorinated pyridinium (B92312) block copolymers, XPS was used to determine the chemical composition of the top 2-3 nm of the surface, revealing information about the concentration of pyridinium and its effect on surface properties. clarkson.edu The technique is sensitive enough to differentiate between various chemical forms of an atom, such as the neutral nitrogen in a pyridine ring and the positively charged nitrogen in a quaternized pyridinium moiety. rsc.orglookchemmall.com A study on PS-b-P4VP functionalization showed a characteristic peak for quaternized pyridine rings in the FTIR spectrum, and XPS is used to provide complementary surface elemental composition. rsc.org Angle-dependent XPS measurements can also reveal the segregation of specific polymer blocks to the surface in copolymer systems. kpi.ua

Below is a table summarizing typical XPS binding energy regions for elements found in 4-vinylpyridine derivatives.

| Element/Core Level | Binding Energy (eV) Range | Chemical State Information |

| C 1s | ~285.0 eV | Aliphatic/Aromatic C-H, C-C |

| C 1s | >286.0 eV | C-N, C-O, C-Br bonds |

| N 1s | ~399.8 eV | Neutral nitrogen in pyridine (-N=) lookchemmall.com |

| N 1s | ~402.0 eV | Quaternized/protonated nitrogen (-N⁺-) lookchemmall.com |

| Br 3d | ~70-71 eV | C-Br bond |

| O 1s | ~532-533 eV | Oxygen in various functional groups (if present) |

Note: Exact binding energies can shift based on the specific chemical environment of the atom.

Elemental analysis provides the fundamental elemental composition of a compound, confirming its stoichiometry. This is typically achieved through techniques like Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, and Combustion Analysis (CHN analysis).

EDX analysis provides semi-quantitative elemental data for a specific area of a sample being viewed in an SEM. It has been used to analyze the elemental composition of materials, confirming the presence of expected elements. tuwien.at For example, SEM-EDX analysis of chitosan flakes after adsorption experiments confirmed the presence of metal cations and sulfate (B86663) anions on the surface. researchgate.net Similarly, EDX analysis was used to map the elemental distribution on the surface of modified electrodes, confirming the uniform presence of elements like Nickel. researchgate.net

CHN analysis is a combustion-based method that gives the precise mass percentages of Carbon, Hydrogen, and Nitrogen in a pure organic compound. This data is crucial for verifying the structure of newly synthesized derivatives of this compound. For example, in the synthesis of phenothiazine derivatives using 4-vinylpyridine, the final products were characterized to confirm their elemental composition. rsc.org Another study reported the use of elemental analysis to characterize a nickel(II) Schiff base complex attached to a poly(4-vinylpyridine-co-divinylbenzene) copolymer. researchgate.net

The following table shows representative data from the synthesis of a 4-vinylpyridine derivative, demonstrating the comparison between calculated and found elemental percentages.

| Compound | Formula | Analysis | %C | %H | %N |

| PVP Derivative Example | C₁₉H₁₄N₂S | Calculated | 75.47 | 4.67 | 9.26 |

| Found | 75.39 | 4.65 | 9.21 |

Data adapted from a representative synthesis of a phenothiazine derivative incorporating a vinylpyridine moiety. rsc.org

Iv. Chemical Transformations and Reaction Chemistry of 3 Bromo 4 Vinylpyridine

Reactivity of the Vinyl Group in 3-Bromo-4-vinylpyridine

The vinyl group (-CH=CH2) attached to the pyridine (B92270) ring at the 4-position is susceptible to a variety of addition and polymerization reactions.

The carbon-carbon double bond of the vinyl group can undergo electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. savemyexams.com The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophilic species adds to the less substituted carbon of the vinyl group, leading to the formation of a more stable carbocation intermediate on the carbon adjacent to the pyridine ring. libretexts.orglibretexts.org For instance, the reaction with hydrogen halides (HX) would proceed through this mechanism. libretexts.org The reaction is initiated by the attack of the pi electrons of the double bond on the electrophile. youtube.com

A common example of electrophilic addition is halohydrin formation, where the reaction with a halogen (like bromine) in the presence of water results in the addition of a halogen and a hydroxyl group across the double bond. libretexts.org

| Reaction Type | Reagents | Product Type |

| Hydrohalogenation | HX (e.g., HBr, HCl) | 1-haloethylpyridine |

| Halohydrin Formation | X2, H2O (e.g., Br2, H2O) | 2-halo-1-hydroxyethylpyridine |

This table illustrates typical electrophilic addition reactions of the vinyl group.

The vinyl group of this compound can participate in radical reactions, most notably in polymerization processes. This monomer can be used in various polymerization techniques, including free radical polymerization, to create functionalized polymers. These reactions are often initiated by heat, UV radiation, or a chemical initiator that generates a free radical. lumenlearning.com The initiator adds to the vinyl group, creating a new radical species that can then propagate by reacting with subsequent monomer units. This process leads to the formation of poly(4-vinylpyridine) derivatives, where the bromine atom remains as a functional handle for further post-polymerization modifications. acs.org

The polymerization of vinylpyridines, such as 4-vinylpyridine (B31050), has been successfully carried out using techniques like atom transfer radical polymerization (ATRP), which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. scielo.brresearchgate.net These polymerization reactions can be conducted in various solvents, including both protic and aprotic media. scielo.br The resulting polymers have applications in materials science, for example, as pH-responsive materials or in the creation of block copolymers. scielo.br

| Polymerization Technique | Key Features | Resulting Polymer |

| Free Radical Polymerization | Initiated by radicals, less controlled | Poly(this compound) |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization, well-defined architecture | Well-defined poly(this compound) |

This table summarizes polymerization methods applicable to this compound.

The vinyl group can act as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.com In this [4+2] cycloaddition, the vinylpyridine reacts with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The reactivity of vinylazaarenes like this compound in Diels-Alder reactions can be significantly enhanced by the use of Lewis acids. nih.gov Lewis acid coordination to the pyridine nitrogen increases the electron-withdrawing nature of the ring, thereby activating the vinyl group as a dienophile. nih.gov These reactions can proceed with high regioselectivity and diastereoselectivity, providing access to complex cyclohexyl-appended pyridine structures that are of interest in medicinal chemistry. nih.gov

For example, the reaction of a vinylpyridine with an unactivated diene in the presence of a Lewis acid can lead to the formation of the corresponding cycloadduct in good yield, whereas the thermal reaction may be inefficient. nih.gov

| Diene | Conditions | Product |

| Isoprene | Lewis Acid (e.g., BF3·OEt2) | 1-bromo-4-(4-methylcyclohex-3-en-1-yl)pyridine |

| Cyclopentadiene | Lewis Acid | Bicyclic pyridine derivative |

This table provides examples of Diels-Alder reactions involving a vinylpyridine as the dienophile.

Reactivity of the Bromine Atom in this compound

The bromine atom at the 3-position of the pyridine ring is a key functional group that enables a variety of substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aryl halides. byjus.com In this reaction, a nucleophile displaces the halide on the aromatic ring. The pyridine ring, being electron-deficient, facilitates SNAr reactions, especially when activated by electron-withdrawing groups. byjus.comd-nb.info While the vinyl group is not strongly electron-withdrawing, the inherent electronics of the pyridine ring allow for substitution reactions.

In some cases, the reaction of 3-bromopyridines with strong bases can proceed through an elimination-addition mechanism involving a pyridyne intermediate. For instance, the reaction of 3-bromopyridine (B30812) with secondary amines in the presence of sodium amide can yield a mixture of 3- and 4-substituted products via a 3,4-pyridyne intermediate. bath.ac.uk

| Nucleophile | Conditions | Product Type |

| Amines | Strong base (e.g., NaNH2) | Aminopyridine |

| Alkoxides | Base | Alkoxypyridine |

| Thiols | Base | Thioether |

This table shows examples of nucleophilic aromatic substitution reactions on a bromopyridine core.

The bromine atom on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgorganic-chemistry.orgnih.gov This method is widely used to synthesize biaryl compounds and has been applied to various bromopyridine derivatives. nih.govrsc.org The reaction tolerates a wide range of functional groups. nih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a base. nih.goveurjchem.com This reaction is a valuable method for forming substituted alkenes. nih.gov The reaction of 4-vinylpyridine with aryl bromides has been demonstrated, showcasing the utility of this transformation. eurjchem.comeurjchem.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. nih.gov The reaction can be carried out under mild conditions and is tolerant of various functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a base. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org The reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Aryl-substituted pyridine |

| Heck | Alkene | Pd catalyst, base | Vinyl-substituted pyridine derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Amino-substituted pyridine |

This table summarizes the major metal-catalyzed cross-coupling reactions for this compound.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Pyridine Nitrogen in this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in reactions such as quaternization and coordination with metal ions.

The nitrogen atom of the pyridine ring can be readily alkylated by reacting with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.orgresearchgate.net This reaction introduces a positive charge on the nitrogen atom, which can influence the reactivity of the entire molecule. The quaternization of poly(4-vinylpyridine) has been studied extensively, demonstrating that the reaction with alkyl bromides can lead to the formation of polyelectrolytes. rsc.orgclarkson.eduitu.edu.tr Similar reactivity is expected for the monomeric this compound.

The general quaternization reaction is as follows:

Table 5: Studies on the Quaternization of Vinylpyridines

| Substrate | Reagent | Conditions | Observations | Reference |

|---|---|---|---|---|

| Poly(4-vinyl pyridine) | Alkyl bromides | Sulpholane | Retardation of reaction rate observed. | rsc.org |

| Poly(4-vinylpyridine) | 1-bromohexane | Dimethyl formamide, 90°C | Almost complete quaternization. | clarkson.edu |

| Poly(4-vinylpyridine) | Bromoacetic acid | - | Formation of pyridinium salt. | acs.org |

This table highlights various studies on the quaternization of vinylpyridine derivatives.

The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to various metal ions to form metal complexes. dcu.ie Poly(4-vinylpyridine) has been shown to form coordination complexes with metal ions like copper(II). researchgate.net These polymer-metal complexes have applications in catalysis. researchgate.net Similarly, this compound can be expected to form complexes with a range of transition metals, potentially leading to catalysts with unique properties or materials with interesting electronic or magnetic characteristics. For instance, gold(III) and platinum(II) complexes with a derivative of pyridine have been synthesized and studied for their cytotoxic activity. nih.gov

Table 6: Metal Coordination with Pyridine-Containing Ligands

| Ligand | Metal Ion | Application/Study | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine) | Copper(II) | Catalysis of water gas shift reaction and nitrobenzene (B124822) reduction. | researchgate.net |

| 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Gold(III), Platinum(II), Palladium(II) | Investigation of cytotoxic activity. | nih.gov |

This table illustrates the coordination of pyridine-based ligands with different metal ions and their potential applications.

Multi-Component Reactions Involving this compound

A comprehensive review of scientific literature and chemical databases did not yield specific examples or detailed research findings on multi-component reactions (MCRs) where this compound serves as a primary reactant. Multi-component reactions are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates all or most of the atoms of the starting materials. wikipedia.orgresearchgate.net These reactions, such as the Ugi, Passerini, Biginelli, and Hantzsch syntheses, are highly valued in medicinal and organic chemistry for their efficiency and ability to rapidly generate diverse molecular scaffolds. nih.govwikipedia.orgscirp.orgnih.gov

The functional groups present in this compound—a vinyl group and a bromo-substituted pyridine ring—suggest its potential utility in various synthetic transformations. However, its specific application as a building block in known MCR frameworks is not documented in the available literature. Research in this area appears to be an unexplored field of study.

For context, prominent multi-component reactions include:

The Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.org

The Passerini Reaction: A three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. nih.govorganic-chemistry.org

The Biginelli Reaction: A cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) that yields 3,4-dihydropyrimidin-2(1H)-ones. scirp.orgnih.govbanglajol.info

The Hantzsch Pyridine Synthesis: A reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines, which can be oxidized to pyridines. wikipedia.orgorganic-chemistry.org

While these reactions are well-established for a wide range of substrates, their application with this compound has not been reported. Therefore, no data tables or detailed research findings on its behavior in MCRs can be provided at this time.

V. Polymerization and Materials Science Applications of 3 Bromo 4 Vinylpyridine As Monomer or Derivative

Homopolymerization Mechanisms of Vinylpyridine Monomers

Homopolymers of 3-Bromo-4-vinylpyridine can be synthesized through various radical polymerization techniques. The choice of method influences the polymer's molecular weight, dispersity, and architecture.

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like vinylpyridines. fujifilm.comwikipedia.org The process is typically initiated by the thermal decomposition of an initiator, such as an azo compound or a peroxide, to generate free radicals. fujifilm.com These radicals then attack the vinyl group of the this compound monomer, initiating a chain reaction. The polymerization proceeds through propagation, where monomer units are successively added to the growing polymer chain, and is eventually terminated by processes like combination or disproportionation of two growing chains. nih.gov While FRP is a robust and widely used technique, it offers limited control over the polymer's molecular weight and dispersity, often resulting in a broad distribution of chain lengths. fujifilm.com The reaction conditions, such as temperature and initiator concentration, can be adjusted to modulate the polymerization rate and the average molecular weight of the resulting poly(this compound).

To achieve better control over the polymer architecture, controlled radical polymerization (CRP) techniques are employed. cmu.edu Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for the controlled polymerization of vinylpyridine monomers. cmu.edunih.gov ATRP relies on a reversible deactivation mechanism, where a transition metal complex, typically copper-based, reversibly activates and deactivates the growing polymer chains. youtube.comacs.org This process maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity). youtube.com The polymerization of this compound via ATRP would involve an initiator (an alkyl halide) and a catalyst system (e.g., CuBr/ligand). The resulting poly(this compound) chains would possess a terminal halogen atom, allowing for further chain extension or post-polymerization modification. This "living" characteristic of ATRP enables the synthesis of well-defined homopolymers and more complex architectures like block copolymers. youtube.com

Copolymerization with Diverse Monomers

The incorporation of this compound into copolymers allows for the combination of its properties with those of other monomers, leading to materials with a wide range of functionalities.

Copolymers of this compound can be synthesized with a variety of comonomers, such as styrene (B11656), acrylates, and other vinyl monomers, using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. epa.govfigshare.com For instance, the synthesis of a block copolymer could involve the initial polymerization of one monomer, followed by the sequential addition and polymerization of the second monomer. nih.gov The resulting copolymers would have distinct blocks of each monomer unit.

The characterization of these copolymers is crucial to confirm their structure, composition, and molecular weight. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the relative amounts of each monomer incorporated into the copolymer chain. Size Exclusion Chromatography (SEC) provides information about the molecular weight and dispersity of the copolymer.

Table 1: Examples of Copolymers Synthesized via Controlled Radical Polymerization

| Copolymer System | Polymerization Technique | Characterization Methods | Reference |

|---|---|---|---|

| Polystyrene-b-poly(4-vinylpyridine) | ATRP | 1H-NMR, GPC, DSC, TGA | researchgate.net |

| Poly(4-vinylpyridine)-b-polystyrene-b-poly(4-vinylpyridine) | RAFT | SEC, NMR | rsc.org |

This table presents examples of related vinylpyridine copolymers to illustrate the synthesis and characterization techniques that would be applicable to copolymers of this compound.

The synthesis of block and graft copolymers containing this compound units allows for the creation of materials with unique morphologies and properties. Block copolymers, consisting of long sequences of each monomer, can self-assemble into ordered nanostructures in solution or in the solid state. rsc.orgrsc.org For example, diblock copolymers of polystyrene and poly(4-vinylpyridine) have been extensively studied for their ability to form micelles, vesicles, and other complex structures. researchgate.netclarkson.edu The presence of the this compound block would introduce a reactive handle for further functionalization or for directing the self-assembly process.

Graft copolymers, where chains of one polymer are attached as side chains to a main polymer backbone, can also be prepared. For instance, a polysiloxane backbone with initiating sites could be used to grow poly(this compound) grafts, resulting in a material that combines the properties of both polymers. researchgate.net

Post-Polymerization Modifications of Poly(vinylpyridine) Analogues

The presence of the bromine atom on the pyridine (B92270) ring of poly(this compound) provides a versatile platform for post-polymerization modification. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications. researchgate.net

One common modification strategy is nucleophilic substitution, where the bromine atom is replaced by other functional groups. For example, reaction with amines, thiols, or alkoxides can introduce new functionalities onto the polymer side chains. Another powerful approach is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. These reactions would allow for the attachment of aryl, vinyl, or alkynyl groups to the pyridine ring, significantly expanding the chemical diversity of the polymer.

Furthermore, the nitrogen atom in the pyridine ring can be quaternized by reacting it with alkyl halides. This modification introduces a positive charge onto the polymer, converting it into a polyelectrolyte with applications in areas such as gene delivery or as antimicrobial agents. The ability to perform these modifications on a pre-formed polymer allows for the creation of a library of functional materials from a single parent polymer. nih.govwiley-vch.de

Quaternization for Enhanced Functionality

Quaternization of the pyridine nitrogen in poly(4-vinylpyridine) (P4VP), a structurally similar polymer, is a common strategy to introduce a permanent positive charge, transforming the neutral polymer into a polyelectrolyte. mdpi.comnih.gov This modification significantly enhances its functionality for various applications. The quaternization of poly(this compound) is expected to follow similar principles, yielding a quaternized poly(this compound) with unique properties influenced by the bromine substituent.

The process typically involves the reaction of the polymer with an alkyl halide, such as methyl iodide or 1-bromohexane. mdpi.comresearchgate.net Microwave-assisted methods have been shown to accelerate the quaternization of P4VP, achieving high degrees of quaternization in significantly shorter reaction times compared to conventional heating. researchgate.netyildiz.edu.tr For instance, with microwave heating at 80°C, quaternization degrees of over 80% were reached in less than an hour in solvents like DMF and DMSO. researchgate.net

The degree of quaternization can be controlled by varying reaction conditions such as the molar ratio of the alkyl halide to the vinylpyridine units, polymer concentration, temperature, and reaction time. researchgate.netsemanticscholar.org The resulting quaternized polymers exhibit altered solubility, thermal stability, and optical properties. mdpi.comsemanticscholar.org For example, a series of N-methyl quaternized P4VP derivatives showed that the solvation properties in binary solvent mixtures are strongly dependent on the degree of quaternization. semanticscholar.orgresearchgate.net

The introduction of a positive charge through quaternization makes these polymers suitable for applications such as:

Gene Delivery: Quaternized polyvinylpyridines (QPVP) have been investigated as polycations for gene transfer due to their ability to form complexes with negatively charged DNA. researchgate.net

Antimicrobial Agents: The polycationic nature of QPVP imparts antimicrobial properties effective against a range of bacteria. researchgate.netnih.gov

Ion-Exchange Resins: The fixed positive charges allow for the exchange of anions, making these materials useful for water purification and metal ion scavenging. polysciences.comacs.org

| Quaternizing Agent | Key Findings | Potential Application | Reference |

|---|---|---|---|

| Methyl Iodide | Allows for a range of quaternization degrees, affecting physicochemical and optical properties. | Fundamental studies of polyelectrolytes, coatings. | mdpi.comsemanticscholar.orgresearchgate.net |

| 1-Bromohexane | Microwave-assisted quaternization significantly increases reaction rates. | Functional polycations for various applications. | researchgate.net |

| 2-Bromoethanol, 4-Bromobutyronitrile, 2-Bromoethylamine hydrobromide | Introduces additional functional groups (-OH, -CN, -NH2) alongside the positive charge, enhancing absorption capacities for oppositely charged species. | Antimicrobial surfaces, sorbents for pollutants. | nih.gov |

| Tetradecyl Bromide | The degree of quaternization affects the surface behavior and molecular organization in monolayers. | Surface modification, thin films. | nih.gov |

Derivatization for Specific Material Properties

Beyond quaternization, the pendant pyridyl group in poly(this compound) can be derivatized to introduce a variety of functional groups, tailoring the material for specific properties and applications. The bromine atom on the pyridine ring also presents a site for further chemical modification, potentially through cross-coupling reactions, offering a pathway to even more diverse functional materials.

For the parent polymer, P4VP, post-polymerization modification has been used to introduce functional groups that impart specific characteristics:

Chelating Properties: The pyridine nitrogen can coordinate with metal ions, making the polymer useful for metal ion removal and as a support for metal-based catalysts. polysciences.com

pH-Responsiveness: The basicity of the pyridine ring allows the polymer to be protonated at low pH, leading to changes in conformation and solubility. This property is central to its use in stimuli-responsive materials. researchgate.netnih.gov

Enhanced Adsorption: Functionalization of P4VP particles with groups like hydroxyl (-OH), cyano (-CN), and amino (-NH2) through reaction with corresponding bromo-functionalized quaternizing agents has been shown to drastically increase their absorption capacity for oppositely charged molecules. nih.gov For example, the absorption capacity for fluorescein sodium salt increased from 37.6 mg/g for unmodified P4VP to over 93 mg/g for the modified particles. nih.gov

The presence of the bromine atom in poly(this compound) could influence the basicity of the pyridine nitrogen, thereby affecting its pH-responsiveness and coordination ability. This offers a handle to fine-tune the material's properties compared to the non-brominated analogue.

Advanced Poly(vinylpyridine)-Based Materials Research

Research into poly(vinylpyridine)-based materials has led to the development of sophisticated architectures and composites with applications in diverse fields. The findings for P4VP-based materials provide a strong foundation for the potential of poly(this compound) in these advanced applications.

Hydrogel and Nanoparticle Architectures

Poly(4-vinylpyridine) has been fabricated into hydrogels and nanoparticles that exhibit stimuli-responsive behavior, making them attractive for biomedical applications. nih.gov

Hydrogels: Ultrathin P4VP multilayer hydrogels can be synthesized by layer-by-layer assembly with poly(methacrylic acid), followed by selective cross-linking. These hydrogels exhibit a drastic and reversible 10-fold swelling when the pH is switched from neutral to acidic. rsc.org This swelling behavior is accompanied by a sharp hydrophilic-to-hydrophobic transition of the surface. rsc.org

Nanoparticles: Stimuli-responsive P4VP hydrogel nanoparticles have been synthesized using a modified nanoprecipitation technique without the need for a crosslinker. nih.gov These nanoparticles are responsive to both pH and ionic strength. nih.gov P4VP nanoparticles can also be prepared by micro-emulsion polymerization, and their surfaces can be subsequently modified to introduce various functional groups. nih.govtubitak.gov.tr

The synthesis of silver/P4VP-b-polystyrene composite nanoparticles has also been demonstrated through in-situ dispersion RAFT polymerization, where the P4VP block acts as a stabilizer for the silver nanoparticles. rsc.org

Polymer Composites and Nanocomposites (e.g., Graphene Oxide, TiO2)

The incorporation of nanofillers into a poly(vinylpyridine) matrix leads to the formation of polymer composites and nanocomposites with enhanced properties.

Graphene Oxide (GO) Composites: Graphene oxide has been covalently functionalized with P4VP via atom transfer radical polymerization (ATRP) to create GO-P4VP composites. researchgate.net These materials have shown potential for drug delivery and antimicrobial applications. researchgate.net Quaternized P4VP has also been grafted onto GO to improve its dispersion in cement composites, leading to enhanced mechanical properties. cas.cz The addition of 0.03 wt.% of quaternized-P4VP grafted GO resulted in a maximum flexural strength of 8.0 MPa, a significant improvement over ordinary Portland cement. cas.cz

Titanium Dioxide (TiO2) Nanocomposites: Nanocomposites of P4VP and TiO2 have been synthesized through various methods, including surface-initiated radical polymerization. ingentaconnect.com These materials exhibit good dispersibility in organic solvents and have applications in photocatalysis. ingentaconnect.comnih.govnih.gov The morphology of the composite films can be influenced by the type of metal oxide used, with P4VP-TiO2 composites showing channels or pathways of TiO2 on the film surface. nih.govnih.gov Amphiphilic block copolymers of poly(ethylene glycol)-block-poly(4-vinyl pyridine) have been used as dispersants to stabilize TiO2 nanoparticles in aqueous suspensions for incorporation into photocatalytic varnishes. researchgate.net

| Nanofiller | Fabrication Method | Key Property Enhancement | Potential Application | Reference |

|---|---|---|---|---|

| Graphene Oxide (GO) | Atom Transfer Radical Polymerization (ATRP) grafting of P4VP onto GO. | Improved biocompatibility, solubility, and stability in physiological solutions. | Drug delivery, antimicrobial materials. | researchgate.net |

| Quaternized P4VP grafted GO | ATRP and subsequent quaternization. | Enhanced dispersion in cement matrix, leading to improved flexural and compressive strength. | High-performance cement composites. | cas.cz |

| Titanium Dioxide (TiO2) | Surface thiol-lactam initiated radical polymerization. | Excellent dispersibility in organic solvents. | Photocatalysis, electroactive materials. | ingentaconnect.com |

| Titanium Dioxide (TiO2) | Spin coating of P4VP and TiO2 mixture. | Photocatalytic activity for degradation of organic pollutants. | Environmental remediation. | nih.govnih.gov |

Polymeric Reagents and Catalyst Supports

Poly(4-vinylpyridine) is widely used as a support for catalysts and as a polymeric reagent due to its ability to complex with metal ions and its stability. polysciences.compolysciences.com The ease of separation of the polymer-supported catalyst from the reaction mixture simplifies product purification and allows for catalyst recycling. researchgate.net

Support for Brønsted Acids: P4VP can be impregnated with mineral acids like H2SO4, HCl, and H3PO4 to create solid acid catalysts. researchgate.net These materials have been shown to be efficient and reusable heterogeneous catalysts for acetylation reactions. researchgate.net

Support for Iodine: P4VP-supported iodine has been developed as a stable and regenerable catalyst for the regioselective ring-opening of epoxides under neutral conditions. rsc.org

Support for Metal Complexes: P4VP serves as a polymeric ligand for metal complexes used in various catalytic processes. polysciences.com For instance, a rhodium(I) complex, cis-[Rh(CO)2I2]−, has been electrostatically attached to N-methylated P4VP-co-divinylbenzene nanoparticles for use in methanol carbonylation. whiterose.ac.uk

Catalyst for Hydrogenation: Poly(butadiene-styrene-vinyl pyridine) core-shell nanoparticles have been used in the latex hydrogenation of nitrile butadiene rubber using Wilkinson's catalyst, demonstrating the role of the vinylpyridine component in catalytic processes. mdpi.com

Membranes and Separation Technologies

Poly(vinylpyridine)-based materials have found applications in the fabrication of membranes for various separation technologies, owing to their chemical stability and tunable properties.

Ion-Exchange Membranes: Quaternized P4VP can be used to create anion-exchange membranes for applications such as electrodialysis and fuel cells. nih.govresearchgate.netacs.org The ion-exchange capacity and transport properties of these membranes can be tailored by controlling the degree of quaternization and the membrane morphology. acs.org

Isoporous Membranes: Amphiphilic block copolymers containing a P4VP block, such as polystyrene-b-poly(4-vinylpyridine), can self-assemble to form isoporous membranes with well-defined pore sizes. mdpi.com These membranes are produced using a combination of self-assembly and non-solvent-induced phase separation (SNIPS) and are useful for ultrafiltration applications. mdpi.com

Metal-Complexing Membranes: P4VP has been incorporated into poly(vinyl alcohol) membranes to create novel metal-complexing membranes for the removal of heavy metal ions like Hg(II) from aqueous solutions. acs.org These membranes show high elimination ratios and can be regenerated. acs.org

High-Temperature Proton Exchange Membranes: P4VP has been used to develop semi-interpenetrating cross-linked high-temperature proton exchange membranes for fuel cells due to its strong interaction with phosphoric acid. acs.org

The ability to functionalize poly(this compound) suggests its potential for creating advanced membranes with tailored separation characteristics, where the bromine atom could be used to further modify the membrane surface or pore properties.

Fundamental Studies on Polymer Microstructure and Sequence Distribution

The physical and chemical properties of polymers derived from this compound are fundamentally dictated by their microstructure. This includes the arrangement of monomer units along the polymer chain (sequence distribution) in copolymers, and the stereochemistry of the polymer backbone (tacticity). Understanding and controlling these structural features is crucial for tailoring the macroscopic characteristics of the final material. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for these microstructural analyses. nih.gov

Fundamental studies, particularly on the closely related 4-vinylpyridine (B31050) (4VP), provide significant insight into the expected behavior of its derivatives. These studies often focus on copolymerization, as incorporating a second monomer is a common strategy to modify polymer properties. The sequence distribution in a copolymer is largely governed by the monomer reactivity ratios (r₁, r₂).

Monomer Reactivity Ratios

The reactivity ratios indicate the preference of a growing polymer chain ending in one type of monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for a growing chain ending in M₁ adding another M₁ (k₁₁) to the rate constant of it adding an M₂ (k₁₂).

r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for a growing chain ending in M₂ adding another M₂ (k₂₂) to the rate constant of it adding an M₁ (k₂₁).

The product of the reactivity ratios (r₁r₂) provides insight into the resulting monomer sequence distribution:

r₁r₂ ≈ 1 : Indicates an ideal random copolymerization where the monomer arrangement is statistically random.

r₁r₂ ≈ 0 : Suggests a strong tendency for alternating copolymerization.

r₁r₂ > 1 : Favors block copolymer formation.

Detailed studies on the free radical copolymerization of 4-vinylpyridine (V) with monomers like styrene (S) and ethyl acrylate (E) have been conducted to determine these crucial parameters. The copolymer compositions are often determined using ¹H-NMR spectroscopy, and from this data, reactivity ratios are calculated using methods such as the Kelen-Tudos (KT) and the non-linear error-in-variables method (EVM). researchgate.net

Table 1: Monomer Reactivity Ratios for Copolymerization of 4-Vinylpyridine (M₁)

| Comonomer (M₂) | Method | r₁ (4VP) | r₂ (Comonomer) | r₁r₂ | Indicated Microstructure |

|---|---|---|---|---|---|

| Styrene (S) | Kelen-Tudos (KT) | 0.85 | 0.67 | 0.57 | Random/Slightly Alternating |

| Styrene (S) | Error-in-Variables (EVM) | 0.80 ± 0.20 | 0.66 ± 0.05 | 0.53 | Random/Slightly Alternating |

| Ethyl Acrylate (E) | Kelen-Tudos (KT) | 0.34 ± 0.07 | 0.23 ± 0.07 | 0.08 | Strongly Alternating |

| Ethyl Acrylate (E) | Error-in-Variables (EVM) | 0.36 ± 0.08 | 0.25 ± 0.04 | 0.09 | Strongly Alternating |

Data sourced from studies on 4-vinylpyridine copolymerization. researchgate.net

The data shows that the copolymerization of 4VP with styrene results in a more random copolymer, while its copolymerization with ethyl acrylate shows a strong tendency towards an alternating structure. These fundamental parameters are essential for predicting and controlling the sequence distribution and, consequently, the final properties of the material.

Triad Sequence Analysis

Beyond reactivity ratios, a more detailed picture of the polymer microstructure can be obtained by analyzing the distribution of monomer sequences, such as triads. A triad is a sequence of three adjacent monomer units. For a copolymer of 4-vinylpyridine (V) and Styrene (S), there are six possible S-centered and V-centered triads: SSS, SSV, VSV, VVV, VVS, and SVS.

The concentration of these triads can be experimentally determined from high-resolution ¹³C-NMR spectra, where the chemical shifts of the polymer backbone carbons are sensitive to the nature of the neighboring monomer units. These experimentally observed triad concentrations can then be compared to theoretical values calculated from statistical models using the previously determined reactivity ratios. researchgate.net A good agreement between the observed and calculated values validates the applicability of the terminal copolymerization model. researchgate.net

For instance, in the 4-vinylpyridine-ethyl acrylate (V/E) copolymer system, the concentration of various triads changes with the monomer feed composition. The fraction of VVE triads reaches a maximum at a V-unit mole fraction of 0.73, while the maximum for EEV triads is observed at an E-unit mole fraction of 0.80. Such detailed sequence analysis is critical for understanding polymerization mechanisms and establishing structure-property relationships. nih.gov Advanced 2D-NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlated Spectroscopy) are also employed to resolve complex, overlapping signals and provide unambiguous assignments of the polymer's microstructure.

While these examples focus on 4-vinylpyridine, the principles and analytical techniques are directly applicable to fundamental studies of this compound polymers. The introduction of the bromine atom is expected to influence the monomer's reactivity, thus altering the reactivity ratios in copolymerizations and potentially affecting the tacticity of the resulting homopolymer. Such studies are essential for the rational design of new materials with specific properties.